molecular formula C11H12ClN4O6P B1258750 7-deaza-8-chloro-cAMP

7-deaza-8-chloro-cAMP

Cat. No.: B1258750
M. Wt: 362.66 g/mol
InChI Key: OXPRCSNQDJNURK-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Role of Cyclic Adenosine (B11128) Monophosphate (cAMP) in Eukaryotic Cellular Signaling

Cyclic adenosine monophosphate (cAMP) is a vital second messenger that participates in a multitude of intracellular signal transduction pathways. nih.govwikipedia.org Its discovery was a landmark in understanding how cells respond to external stimuli, a finding that earned Earl Sutherland a Nobel Prize in 1971. numberanalytics.com Synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase, cAMP levels are tightly regulated within the cell. wikipedia.orgspandidos-publications.com This regulation is achieved through the action of phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to 5'-adenosine monophosphate (AMP), thus terminating the signal. spandidos-publications.comnih.gov

In eukaryotic cells, the primary effector of cAMP is protein kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.orgnih.gov In its inactive state, PKA exists as a tetramer with two regulatory and two catalytic subunits. wikipedia.org The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate specific serine and threonine residues on various substrate proteins, thereby regulating a vast array of cellular processes. wikipedia.org These processes include metabolism (such as glycogen (B147801) and lipid metabolism), cell growth and differentiation, gene transcription, and the function of ion channels. nih.govwikipedia.orgnumberanalytics.com By translating the messages of hormones and neurotransmitters that cannot cross the cell membrane, cAMP acts as a crucial link between extracellular signals and intracellular responses. wikipedia.orgnih.gov

Strategic Development and Significance of Synthetic Cyclic Nucleotide Analogs as Perturbing Agents in Biochemical Research

While cAMP is central to cellular signaling, its direct use in experimental systems is limited by several factors. A primary challenge is its low permeability across cellular plasma membranes, which hinders its ability to reach intracellular targets when applied externally. nih.govmdpi.com Furthermore, endogenous PDEs rapidly degrade cAMP, making it difficult to maintain effective concentrations for research purposes. nih.gov To overcome these limitations, researchers have strategically developed a wide range of synthetic cyclic nucleotide analogs. nih.gov

These analogs are designed with specific chemical modifications to enhance their utility as research tools. nih.gov Common modifications aim to increase lipophilicity for better membrane permeability, confer resistance to hydrolysis by PDEs, and improve specificity for different cAMP-binding proteins. mdpi.comnih.gov For instance, analogs like N6,O2'-dibutyryl-cAMP and 8-bromo-cAMP became standard tools for investigating signal transduction pathways due to their enhanced properties. nih.gov The development of Rp-diastereomers of adenosine 3',5'-cyclic monophosphorothioate (Rp-cAMPS) provided researchers with potent competitive inhibitors of PKA, proving invaluable for dissecting the molecular basis of cAMP-dependent signaling. nih.govnih.gov These synthetic probes, or "perturbing agents," allow for the precise manipulation and study of signaling cascades, leading to a deeper understanding of cellular physiology and pathology. mdpi.comnih.gov

Positioning of 7-Deaza-8-Chloro-cAMP within the Landscape of Advanced Cyclic Nucleotide Analog Probes

Among the advanced synthetic probes, this compound stands out due to its specific chemical modifications. It is classified as an organochlorine compound and a nucleoside 3',5'-cyclic phosphate (B84403). evitachem.comebi.ac.uk Structurally, it is derived from tubercidin (B1682034), an analog of adenosine where the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom. evitachem.comebi.ac.uk This "7-deaza" modification is combined with the substitution of a chloro group at the 8th position of the base ring. evitachem.com

These dual modifications confer unique properties upon the molecule, distinguishing it from first-generation analogs. The 7-deaza modification alters the electronic properties of the purine ring system, while the 8-chloro substitution influences the preferred conformation (syn vs. anti) of the glycosidic bond, which can lead to selectivity for different cAMP-binding proteins, such as the isoforms of PKA. Such advanced analogs are crucial for dissecting the specific roles of different components within the complex cAMP signaling network.

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₁₁H₁₂ClN₄O₆P chemspider.com
IUPAC Name (3aR,4R,6R,6aR)-6-(8-chloro-4-amino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-2-oxido-4,6,6a,7-tetrahydro-3aH-furo[3,2-d] nih.govevitachem.comCurrent time information in Bangalore, IN.dioxaphosphinin-2-ol chemspider.com
Classification Organochlorine compound, N-glycosylpyrrolopyrimidine, Nucleoside 3',5'-cyclic phosphate evitachem.com

| Parent Compound | Derives from a tubercidin evitachem.comebi.ac.uk |

Table 2: Comparison of Selected cAMP Analogs

Compound Key Structural Modification(s) Primary Advantage(s) in Research
cAMP Unmodified natural second messenger Baseline for comparison
N⁶,O²'-dibutyryl-cAMP Acylation with butyrate (B1204436) groups at N⁶ and O²' positions Increased lipophilicity and membrane permeability; some resistance to PDEs nih.gov
8-bromo-cAMP Bromine substitution at position 8 Increased resistance to PDEs; favors the syn-conformation, leading to preferential activation of PKA nih.govacs.org
Rp-cAMPS Sulfur substitution on the phosphate (Rp-diastereomer) Acts as a competitive antagonist of PKA; resistant to PDEs nih.govnih.gov

| This compound | Replacement of N7 with carbon; chlorine substitution at position 8 | Alters electronic properties of the base and conformation, allowing for the study of specific protein-ligand interactions evitachem.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN4O6P

Molecular Weight

362.66 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(4-amino-6-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C11H12ClN4O6P/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-7(17)8-5(21-11)2-20-23(18,19)22-8/h1,3,5,7-8,11,17H,2H2,(H,18,19)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

OXPRCSNQDJNURK-IOSLPCCCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O

Origin of Product

United States

Molecular Target Engagement and Ligand Binding Specificity

Allosteric Interactions with Cyclic AMP-Dependent Protein Kinase (PKA) Isozymes

The interaction of cyclic AMP (cAMP) analogs with cAMP-dependent protein kinase (PKA) is crucial for controlling cellular processes. These interactions are often specific to the different PKA isozymes, PKA-I and PKA-II, which are defined by their regulatory subunits, RI and RII, respectively.

Differential Binding Affinities to PKA Regulatory Subunits (RI and RII)

Modifications to the cAMP molecule, particularly at the 8-position of the purine (B94841) ring, can significantly influence the binding affinity for the regulatory subunits of PKA isozymes. The closely related analog, 8-chloro-cAMP (8-Cl-cAMP), has been identified as an RII site-specific analogue. nih.gov This specificity allows it to selectively bind to the RII subunit, leading to a down-regulation of the RI subunit. nih.gov This demonstrates a clear differential in binding affinity, favoring the RII subunit over the RI subunit. While direct binding data for 7-deaza-8-chloro-cAMP is not extensively detailed, the behavior of 8-Cl-cAMP strongly suggests that the 8-chloro substitution is a key determinant for RII specificity.

Selective Activation Profiles of PKA-I and PKA-II by this compound Analogs

The differential binding of cAMP analogs leads to the selective activation of PKA isozymes. A comprehensive study of 104 different cAMP analogs revealed that modifications to the adenine (B156593) moiety are critical for determining isozyme specificity. nih.gov For instance, analogs featuring an 8-amino modification have been shown to preferentially activate PKA-I, with some variants being over 10 times more potent for PKA-I compared to PKA-II. nih.gov Conversely, other analogs, such as 2-phenyl-1,N6-etheno-cAMP, demonstrated a sevenfold higher potency as an activator of PKA-II over PKA-I. nih.gov The established RII-site specificity of 8-Cl-cAMP indicates a preferential activation profile for the PKA-II isozyme. nih.gov The ability to design analogs that selectively activate one isozyme provides a powerful tool for dissecting the distinct signaling pathways mediated by PKA-I and PKA-II. nih.govnih.gov

Agonistic or Antagonistic Engagement with Exchange Proteins Directly Activated by cAMP (EPAC)

Exchange proteins directly activated by cAMP (EPAC) are another major family of cAMP sensors in the cell. Rational drug design has led to the development of cAMP analogs that can selectively modulate EPAC activity. mdpi.com For example, 8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-cAMP) is a well-known EPAC agonist that is significantly more efficient at activating EPAC1 than cAMP itself. mdpi.com This compound acts as a "super agonist" for EPAC1 but only a partial agonist for EPAC2. mdpi.com While it is clear that modifications at the 8-position can confer potent and selective EPAC activity, specific data on whether this compound acts as an agonist or antagonist for EPAC proteins is not available in the current scientific literature.

Modulation of Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Ion Channels

Cyclic nucleotides directly modulate the activity of CNG and HCN ion channels, which are critical for signal transduction in sensory neurons and for rhythmogenesis in the heart and brain. nih.govnih.gov The binding of cAMP to a cytoplasmic cyclic nucleotide-binding domain (CNBD) on HCN channels enhances their activation. nih.govsemanticscholar.org This modulation occurs as cAMP binding relieves an autoinhibitory action of the CNBD on the channel's core transmembrane domain, making it easier for the channel to open in response to membrane hyperpolarization. nih.govresearchgate.net

Research into novel fluorescent cAMP derivatives, which involved attaching various dyes to the 8-position of the purine ring, has shown that these analogs are efficient activators of both CNG and HCN channels. nih.gov The potency of many of these 8-substituted derivatives significantly exceeded that of natural cAMP. nih.gov This indicates that the 8-position is a viable site for modification to enhance channel activation. Given this evidence, it is highly probable that this compound also modulates these channels, likely acting as an activator.

Susceptibility to and Interaction with Phosphodiesterases (PDEs)

The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). nih.gov The PDE superfamily includes several families that are specific for hydrolyzing cAMP, namely PDE4, PDE7, and PDE8. nih.govnih.gov A common strategy in developing therapeutic cAMP analogs is to modify the molecule to make it resistant to hydrolysis by PDEs, thereby prolonging its signaling effect. While substances like 8-bromo-cAMP and 8-chloro-cAMP are known to elevate intracellular cAMP levels, specific studies detailing the susceptibility or resistance of this compound to degradation by various PDE isoforms were not found in the available research. ispub.com

Identification and Characterization of Novel Kinase Targets through Structural Analogues (e.g., TRKA, CK1δ, DYRK1A/1B)

Beyond the canonical cAMP signaling pathways, structural analogs of adenosine (B11128) derivatives have been explored as inhibitors for a range of protein kinases, which are attractive targets for various diseases. nih.govmdpi.com Research into 7-substituted 7-deaza-4′-thioadenosine derivatives has identified a novel template for multi-kinase inhibitors. nih.gov

A screening of these compounds revealed that specific substitutions at the C7 position of the 7-deazaadenosine core could potently inhibit several kinases. nih.gov Notably, the analog 7-acetylene-7-deaza-4′-thioadenosine was found to be a potent inhibitor of neurotrophic tyrosine receptor kinase 1 (TRKA), casein kinase 1 delta (CK1δ), and dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B). nih.gov DYRK1A, in particular, is a target of interest for neurodegenerative diseases, cancer, and diabetes. nih.govmdpi.com The structure-activity relationship showed that different substituents conferred selectivity for different kinases.

The table below summarizes the inhibitory activity of select 7-deazaadenosine analogs against these novel kinase targets.

Compound Name7-Position SubstituentPotent Inhibition Target(s)
1a 7-furanylTRKA, DYRK1A, DYRK1B
1b 7-thiofuranylTRKA, CK1δ
1d 7-phenylCK1δ
1g 7-acetyleneTRKA, CK1δ, DYRK1A, DYRK1B

Data sourced from a study on 7-substituted 7-deaza-4′-thioadenosine derivatives. nih.gov

This discovery highlights that the 7-deazaadenosine scaffold, from which this compound is derived, can serve as a template for developing potent and selective inhibitors of kinases outside the traditional PKA family. nih.gov

Advanced Research Methodologies and Strategic Applications

Utilization as Chemotactic Agents and Inhibitors in Cellular Migration Studies

While direct studies detailing the use of 7-deaza-8-chloro-cAMP as a chemotactic agent are not extensively documented, the broader class of cAMP analogs is known to influence cellular migration. In various cell types, gradients of cAMP can act as chemoattractants or chemorepellents, guiding cell movement. The structural modifications in this compound, particularly the 8-chloro substitution, can alter its binding affinity and selectivity for different downstream effectors of the cAMP signaling pathway, such as protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).

In the context of cellular migration, this analog could be employed to investigate the specific roles of these signaling pathways. For instance, by comparing the migratory response of cells to this compound with that of other cAMP analogs that exhibit different affinities for PKA and Epac, researchers can dissect the contribution of each pathway to chemotaxis. Furthermore, in cancer research, where aberrant cell migration is a hallmark of metastasis, analogs like 8-chloro-cAMP have been shown to have growth inhibitory effects. nih.gov This suggests that this compound could be explored for its potential to inhibit cancer cell migration, a critical area of investigation.

Application as Biochemical Probes for Interrogating cAMP Signaling Pathways

The modified structure of this compound makes it an effective biochemical probe for dissecting the complexities of cAMP signaling. kegg.jp The 7-deaza modification provides increased resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. This enhanced stability ensures a more sustained cellular response, allowing for clearer observation of its downstream effects.

Researchers can utilize this compound to selectively activate or inhibit specific components of the cAMP pathway. The 8-chloro substitution can confer selectivity for different isoforms of PKA or for Epac proteins. By introducing this analog into cellular systems and observing the resulting physiological or biochemical changes, scientists can elucidate the specific functions of these downstream effectors in various cellular processes. For example, its application can help in understanding the role of cAMP in regulating gene expression, enzyme activity, and ion channel function.

Strategies for Affinity Enrichment and Purification of Novel Cyclic Nucleotide-Binding Proteins

A powerful application of this compound is in the affinity-based purification of proteins that bind to cyclic nucleotides. This technique, known as affinity chromatography, utilizes the specific interaction between the cAMP analog and its target proteins.

The process involves immobilizing this compound onto a solid support matrix, such as agarose (B213101) beads. A cellular extract containing a complex mixture of proteins is then passed through this matrix. Proteins with a binding site for cAMP will specifically interact with the immobilized analog and be retained on the column, while other proteins will wash through. Subsequently, the bound proteins can be eluted from the matrix by adding a solution containing a high concentration of free cAMP or the analog itself, which competes for the binding sites and releases the proteins. This method has been successfully used to purify cAMP receptor proteins. nih.gov

The use of 8-substituted analogs like this compound can be particularly advantageous in this context, as the 8-position provides a convenient point for attaching the analog to the matrix without significantly compromising its ability to bind to target proteins. This strategy is invaluable for identifying and isolating previously unknown cyclic nucleotide-binding proteins, thereby expanding our understanding of the cAMP signaling network.

Proteomics-Based Approaches for Comprehensive Identification of Ligand-Binding Partners

Building upon the principles of affinity enrichment, this compound can be integrated into proteomics workflows to identify the complete set of proteins that interact with it within a cell, known as the interactome. In this approach, the analog is often modified with a reactive group or a tag, such as biotin, to enable the covalent capture or subsequent detection of binding partners.

After incubating the tagged this compound with a cell lysate or even in living cells, the protein-ligand complexes are captured and purified. The isolated proteins are then identified using high-throughput mass spectrometry. This "chemical proteomics" or "reverse chemical proteomics" approach allows for an unbiased and comprehensive identification of direct and indirect binding partners of the cAMP analog. nih.gov Such studies can reveal novel effector proteins, regulatory subunits, and other components of the cAMP signaling pathway that may not have been discovered through traditional methods.

Implementation in Competitive Binding Assays for Receptor Characterization

Competitive binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand and its receptor. nih.gov In this type of assay, a labeled ligand with known binding properties is used to bind to a receptor, and an unlabeled ligand, such as this compound, is added in increasing concentrations to compete for the binding sites.

By measuring the displacement of the labeled ligand, researchers can determine the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled compound. This information is crucial for understanding the potency and selectivity of this compound for different cyclic nucleotide-binding proteins. Such assays can be performed using purified proteins, cell membranes, or even whole cells. The data generated from these competitive binding assays are essential for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

Assay ParameterDescription
Labeled Ligand A ligand (often radiolabeled or fluorescently tagged) with known high affinity for the receptor.
Unlabeled Competitor The compound being tested, in this case, this compound.
Receptor Source Purified protein, cell membranes, or whole cells expressing the target receptor.
Measurement The amount of labeled ligand that remains bound to the receptor at different concentrations of the unlabeled competitor.
Derived Value IC50 or Ki, which quantifies the binding affinity of the unlabeled competitor.

Employment of Molecular Modeling and Computational Chemistry for Ligand-Receptor Interaction Analysis

Molecular modeling and computational chemistry provide powerful in silico tools to investigate the interactions between this compound and its protein targets at an atomic level. nih.gov These methods can be used to predict and analyze the binding mode of the analog within the cyclic nucleotide-binding domain (CNBD) of a protein.

Using techniques such as molecular docking, researchers can simulate the binding of this compound to the known or predicted three-dimensional structure of a target protein. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and selectivity of the analog.

Furthermore, molecular dynamics simulations can be employed to study the conformational changes that occur in both the ligand and the protein upon binding. This information is invaluable for understanding the mechanism of action of this compound and for designing new analogs with improved properties, such as higher affinity or greater selectivity for specific protein targets.

Computational TechniqueApplication in Studying this compound
Molecular Docking Predicts the preferred binding orientation and conformation of the analog within the receptor's binding site.
Molecular Dynamics Simulates the dynamic behavior of the ligand-receptor complex over time, providing insights into conformational changes and binding stability.
Quantum Mechanics Calculates the electronic properties of the analog to better understand its reactivity and interaction energies.
Structure-Activity Relationship (SAR) Modeling Relates the chemical structure of a series of analogs to their biological activity to guide the design of new compounds.

Future Directions and Emerging Research Frontiers

Comprehensive Elucidation of Presently Undefined Mechanisms of Action for 7-Deaza-8-Chloro-cAMP

While this compound is recognized as a significant modulator of cAMP-mediated pathways, the full spectrum of its mechanisms of action remains an area of active investigation. The related compound, 8-chloro-cAMP (8-Cl-cAMP), has been shown to function as a prodrug, being converted extracellularly to 8-chloro-adenosine (8-Cl-Ado). nih.gov This metabolite is then taken up by cells and phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which is the primary cytotoxic agent. nih.gov This active metabolite inhibits RNA synthesis and leads to a decrease in the cellular ATP pool. nih.gov

A primary challenge is to determine the extent to which this metabolic pathway applies to this compound and to uncover mechanisms independent of this conversion. The substitution at the 7-position (replacing nitrogen with a carbon) can significantly alter the molecule's electronic properties and its interactions with metabolic enzymes and protein targets. nih.gov Research is needed to clarify:

Metabolic Fate: The precise metabolic pathway of this compound within cellular and in vivo systems. It is crucial to identify the key enzymes responsible for its conversion and to characterize the full range of its metabolites.

Direct Protein Targets: Beyond its role as a potential prodrug, investigations are required to identify direct binding partners. While cAMP's primary effectors are Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (Epac), and cyclic nucleotide-gated (CNG) ion channels, the structural modifications of this compound may confer affinity for other, currently unknown, protein targets. nih.govuu.nl

PKA Isoform Selectivity: The differential effects of cAMP analogs on the two isoforms of PKA (type I and type II) are critical to their biological outcomes. researchgate.net For instance, analogs like (Rp)-8-Br-cAMPS and (Rp)-8-Cl-cAMPS have shown potency as cAMP antagonists for PKA type I. nih.gov Future studies should systematically quantify the binding affinity and activation or inhibition kinetics of this compound and its metabolites for each PKA isoform to build a comprehensive mechanistic profile.

Rational Design and Synthesis of Next-Generation Cyclic Nucleotide Analogs with Enhanced Specificity

The development of next-generation cyclic nucleotide analogs is driven by the need for tools with improved pharmacological properties, including enhanced membrane permeability, resistance to degradation by phosphodiesterases (PDEs), and, most importantly, greater target specificity. nih.govmdpi.comnih.gov Rational design strategies leverage structural biology and computational modeling to guide the synthesis of novel compounds.

Key approaches in this area include:

Structure-Based Design: High-resolution crystal structures of cAMP binding domains (CNB) on target proteins like PKA and PKG provide a blueprint for designing analogs with improved selectivity. escholarship.org By analyzing the specific amino acid contacts and the pocket's architecture, modifications can be introduced to the 7-deaza-purine scaffold to favor binding to one target over another.

Modifications for Selectivity: The increasing number of known cAMP binding proteins makes achieving selectivity a significant challenge. mdpi.comnih.gov Systematic modifications at various positions of the purine (B94841) ring, the ribose, and the cyclic phosphate (B84403) group are employed to create libraries of analogs. These are then tested for their binding affinities against a panel of relevant target proteins to identify compounds that can modulate a single target without affecting others. mdpi.com

Enhanced Drug-like Properties: A major limitation of early cAMP analogs was their low membrane permeability. mdpi.comnih.gov Future synthetic efforts will continue to focus on creating more lipophilic derivatives that can readily cross cellular membranes, making them more effective in living systems. nih.gov

The table below summarizes key properties targeted in the design of next-generation cAMP analogs.

Targeted PropertyRationaleExample Strategy
Target Specificity To isolate the function of a single cAMP effector protein (e.g., PKA-I vs. PKA-II vs. Epac).Modify substituents on the purine ring to exploit differences in the binding pockets of target proteins.
Membrane Permeability To ensure the compound can reach its intracellular targets in living cells. mdpi.comnih.govAddition of lipophilic groups, such as butyryl moieties. nih.gov
Metabolic Stability To increase the biological half-life by preventing breakdown by phosphodiesterases (PDEs). nih.govmdpi.comModifications to the cyclic phosphate group, such as phosphorothioate (B77711) substitution. nih.govmdpi.com

Exploration of Polypharmacological Potential in Related 7-Deaza-Purine Scaffold Derivatives

The 7-deazapurine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This inherent promiscuity, or polypharmacology, is increasingly viewed not as a liability but as a potential therapeutic advantage, particularly in complex diseases like cancer.

The mechanisms of action for cytotoxic 7-deazapurine nucleosides are often complex, with a single compound frequently targeting multiple pathways simultaneously. nih.gov This can include:

Interference with Nucleic Acid Synthesis: Many 7-deazapurine nucleosides are activated by cellular phosphorylation to their corresponding nucleotide forms. nih.gov These activated metabolites can then be incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.gov

Enzyme Inhibition: Derivatives of the 7-deazapurine scaffold have been shown to target specific enzymes, including adenosine (B11128) kinase and various protein kinases. nih.gov Recently, hybrid compounds incorporating both 7-deazapurine and isatin (B1672199) moieties were synthesized and shown to inhibit multiple protein kinases, including EGFR, Her2, VEGFR2, and CDK2. mdpi.com

Future research will focus on systematically exploring this polypharmacological potential. By designing derivatives based on the 7-deaza-purine core, it may be possible to create compounds that simultaneously modulate multiple key signaling nodes involved in disease progression, potentially leading to more effective therapeutic outcomes.

Integration with High-Throughput Screening Platforms for Discovery of Novel Biological Targets

High-throughput screening (HTS) provides a powerful platform for identifying new biological targets for compounds like this compound and for discovering novel ligands for known cAMP-related targets. nih.gov Cell-based HTS assays are particularly valuable as they can assess a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. nih.gov

An example of a relevant HTS assay used an engineered bacterial system where the expression of a reporter gene (luxCDABE) was made dependent on the activation of the cAMP Receptor Protein (CRP). nih.gov In this system, the addition of exogenous cAMP or its analog, 7-deaza-cAMP, could restore reporter activity in a mutant strain unable to synthesize its own cAMP. nih.gov This type of assay can be adapted to screen large chemical libraries for novel activators or inhibitors of specific cAMP-binding proteins.

Future applications of HTS in this field include:

Target Deconvolution: Using this compound as a chemical probe in phenotypic screens (e.g., screens for cell viability, gene expression changes) followed by proteomic or genomic techniques to identify the protein(s) responsible for the observed effect.

Biosensor-Based Screening: The development of robust, real-time biosensors for intracellular cAMP, often based on Förster resonance energy transfer (FRET), allows for the HTS of ligands for Gs-coupled G protein-coupled receptors (GPCRs) and PDE inhibitors in living cells. nih.gov These platforms can be used to characterize the effects of 7-deaza-purine derivatives on the broader cAMP signaling network.

HTS ApplicationDescriptionRelevance to 7-Deaza-Purines
Phenotypic Screening Screening compound libraries for their ability to induce a specific cellular phenotype (e.g., apoptosis in cancer cells).Identify novel bioactive 7-deaza-purine derivatives and subsequently identify their molecular targets.
Target-Based Screening Screening for compounds that directly interact with a purified protein of interest.Discover new 7-deaza-purine analogs with high affinity and specificity for known cAMP effectors.
Cell-Based Reporter Assays Using engineered cells where a reporter gene is linked to the activation of a specific signaling pathway. nih.govCharacterize the activity of 7-deaza-purine derivatives on specific pathways (e.g., CRP-dependent transcription). nih.gov
FRET Biosensor Assays Real-time measurement of intracellular cAMP levels in living cells in response to compounds. nih.govProfile how 7-deaza-purine analogs modulate overall cAMP dynamics by affecting GPCRs, adenylyl cyclases, or PDEs.

Development of Spatiotemporally Controlled Probes for Dynamic cAMP Signaling Research

A growing body of evidence indicates that cAMP signaling is not uniform throughout the cell but is organized into discrete microdomains. nih.govuni.lunih.gov This spatial compartmentalization, often orchestrated by A-kinase anchoring proteins (AKAPs), allows for specific and localized downstream responses. uu.nl To study these dynamic processes, researchers are developing sophisticated chemical probes that can be controlled in space and time.

Key technologies in this area include:

Genetically Encoded FRET-Based Sensors: These sensors, which can be targeted to specific subcellular locations, allow for the real-time visualization of cAMP dynamics in living cells. nih.govnih.govresearchgate.net They are composed of a cAMP-binding domain fused to two fluorescent proteins that change their FRET efficiency upon cAMP binding. nih.govuni.lu

Photoactivatable ("Caged") Analogs: These are inactive derivatives of cAMP that have been modified with a photolabile protecting group. mdpi.comnih.gov A pulse of light can be used to cleave this group, releasing the active cAMP analog with high spatial and temporal precision. This allows researchers to mimic localized cAMP signals and study their immediate downstream consequences. mdpi.comnih.gov

The rational design of 7-deaza-purine derivatives could be integrated with these technologies. For instance, synthesizing a "caged" version of this compound would create a powerful tool to investigate the localized effects of this specific analog. By combining such probes with advanced microscopy techniques, researchers can gain unprecedented insight into the intricate spatiotemporal landscape of cAMP signaling. researchgate.net

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 7-deaza-8-chloro-cAMP in modulating cAMP-dependent pathways?

  • Methodological Answer : this compound is a synthetic cAMP analog designed to resist phosphodiesterase degradation. Its chlorination at the 8-position enhances membrane permeability, while the 7-deaza modification stabilizes the compound against enzymatic hydrolysis. Researchers should validate its activity via protein kinase A (PKA) activation assays, comparing phosphorylation levels of downstream targets (e.g., CREB) in treated vs. untreated cell lysates using Western blotting . Dose-response curves (0.1–100 µM) are recommended to establish effective concentrations.

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Store lyophilized this compound at –20°C in airtight, light-protected vials. For working solutions, dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC (≥99% purity) before critical experiments. Degradation is indicated by shifts in retention time or new peaks .

Q. How does this compound compare to other cAMP analogs like Rp-8-CPT-cAMPS in antagonizing PKA?

  • Methodological Answer : Unlike Rp-8-CPT-cAMPS (a competitive PKA inhibitor), this compound acts as a partial agonist. Use competitive binding assays (e.g., fluorescence polarization with FITC-labeled cAMP) to compare binding affinities. Co-treat cells with forskolin (adenylyl cyclase activator) to assess antagonism efficiency via cAMP ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s effects in primary vs. immortalized cell lines?

  • Methodological Answer : Contradictions may arise from differences in phosphodiesterase expression or cAMP efflux pumps (e.g., MRP4). Perform RNA-seq or qPCR to profile PDE isoforms and transporters in target cells. Combine this compound with broad-spectrum PDE inhibitors (e.g., IBMX) or MRP4 blockers (e.g., MK571) to isolate confounding factors .

Q. What experimental controls are critical when assessing off-target effects of this compound in kinase profiling studies?

  • Methodological Answer : Include (1) a vehicle control (DMSO-only), (2) a non-chlorinated cAMP analog (e.g., 7-deaza-cAMP) to isolate chlorine-specific effects, and (3) a kinase inhibitor cocktail (e.g., staurosporine) to confirm assay specificity. Use kinome-wide profiling platforms (e.g., KinomeScan) at 10 µM to identify off-target kinase interactions .

Q. How should researchers optimize the concentration range for this compound in dose-dependent studies on neuronal differentiation?

  • Methodological Answer : Start with literature-based ranges (1–50 µM) but validate via MTT assays to exclude cytotoxicity. For neuronal models, combine with neurotrophic factors (e.g., BDNF) and monitor differentiation markers (e.g., β-III-tubulin) via immunofluorescence. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Collaborate with suppliers to enforce strict QC protocols: NMR (≥95% purity), mass spectrometry (exact mass verification), and endotoxin testing (<0.1 EU/mg). For in-house synthesis, document reaction conditions (e.g., temperature, solvent ratios) and characterize intermediates via LC-MS .

Q. How can this compound be integrated with optogenetic tools to study real-time cAMP dynamics?

  • Methodological Answer : Combine with cAMP biosensors (e.g., EPAC-based FRET reporters). Pre-treat cells with this compound (10 µM, 1 hr) and activate adenylyl cyclase via blue light (470 nm) in optogenetically engineered cells. Monitor FRET ratio changes using time-lapse microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-deaza-8-chloro-cAMP
Reactant of Route 2
7-deaza-8-chloro-cAMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.